2-(butylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
The compound “2-(butylthio)-N-[2-(4-morpholinyl)ethyl]benzamide” is an amide with a morpholine ring and a butylthio group attached. Amides are a type of functional group that consist of a carbonyl group (a carbon double-bonded to an oxygen) linked to a nitrogen . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The butylthio group consists of a sulfur atom bonded to a butyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative in the presence of a dehydrating agent . The morpholine ring could potentially be formed through a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, the morpholine ring, and the butylthio group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Amides can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines . The morpholine ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds . The presence of the morpholine ring and the butylthio group could potentially affect the compound’s solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-butylsulfanyl-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-2-3-14-22-16-7-5-4-6-15(16)17(20)18-8-9-19-10-12-21-13-11-19/h4-7H,2-3,8-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRACNESCPOIARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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